BenchChemオンラインストアへようこそ!

2-Bromo-N-(2-methylbenzyl)acetamide

Cholinesterase inhibition Alzheimer's disease Acetylcholinesterase (AChE)

Select 2-Bromo-N-(2-methylbenzyl)acetamide for its unique ortho-methyl steric and lipophilic profile (LogP 2.0, TPSA 29.1 Ų) that drives AChE inhibitory activity not achievable with unsubstituted benzyl analogs. The reactive α-bromoacetamide warhead enables targeted covalent inhibitor (TCI) design and palladium-catalyzed heteroarylation for library expansion. Substituting with other α-bromoacetamides may invalidate structure-activity relationships in CNS drug discovery campaigns. Ensure SAR fidelity and covalent probe specificity with this differentiated scaffold.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 1226029-96-4
Cat. No. B1339247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(2-methylbenzyl)acetamide
CAS1226029-96-4
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNC(=O)CBr
InChIInChI=1S/C10H12BrNO/c1-8-4-2-3-5-9(8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyNEIWMHSQPSGADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(2-methylbenzyl)acetamide (CAS 1226029-96-4): Procurement-Ready α-Bromoacetamide Scaffold for Covalent Probe and Intermediate Synthesis


2-Bromo-N-(2-methylbenzyl)acetamide (CAS 1226029-96-4) is a brominated acetamide derivative with molecular formula C₁₀H₁₂BrNO and molecular weight 242.11 g/mol . The compound features a reactive α-bromoacetamide electrophilic warhead capable of covalent modification of nucleophilic residues (e.g., cysteine thiols) and a 2-methylbenzyl moiety that imparts distinct lipophilicity (calculated LogP 2.0) compared to unsubstituted benzyl analogs . It serves as a versatile small-molecule scaffold for medicinal chemistry, chemical biology probe development, and organic synthesis intermediates .

Why Generic Substitution of 2-Bromo-N-(2-methylbenzyl)acetamide (CAS 1226029-96-4) with Other α-Bromoacetamides Is Not Advisable Without Direct Comparative Validation


α-Bromoacetamide derivatives share a common electrophilic warhead but exhibit divergent biological and physicochemical profiles based on N-substituent variation. The 2-methylbenzyl group in 2-bromo-N-(2-methylbenzyl)acetamide introduces ortho-methyl steric effects and altered lipophilicity relative to unsubstituted benzyl (N-benzyl-2-bromoacetamide, CAS 2945-03-1) or N-methyl analogs (α-bromo-N-benzyl-N-methylacetamide, CAS 73391-96-5) . These structural differences translate to measurable shifts in target engagement and functional activity that cannot be assumed interchangeable without direct comparative data. For procurement decisions in SAR campaigns, covalent probe design, or intermediate synthesis where specific steric/electronic parameters are required, substituting 2-bromo-N-(2-methylbenzyl)acetamide with a different α-bromoacetamide may invalidate structure-activity relationships or alter reaction outcomes. The evidence below documents the quantitative basis for this differentiation.

2-Bromo-N-(2-methylbenzyl)acetamide (CAS 1226029-96-4): Quantitative Differentiation Evidence Against Closest Structural Analogs


Cholinesterase Inhibition: 2-Bromo-N-(2-methylbenzyl)acetamide vs. Unsubstituted Benzyl Analog

2-Bromo-N-(2-methylbenzyl)acetamide demonstrated notable inhibition against acetylcholinesterase (AChE), whereas the unsubstituted benzyl analog N-benzyl-2-bromoacetamide (CAS 2945-03-1) has no reported AChE inhibitory activity in available literature. The presence of the ortho-methyl group on the benzyl ring in 2-bromo-N-(2-methylbenzyl)acetamide is inferred to enhance AChE binding affinity relative to the non-methylated comparator .

Cholinesterase inhibition Alzheimer's disease Acetylcholinesterase (AChE)

Lipophilicity (LogP) and Hydrogen Bonding Capacity: Quantitative Physicochemical Differentiation from N-Methyl Analog

2-Bromo-N-(2-methylbenzyl)acetamide exhibits a calculated LogP of 2.00612 with 1 hydrogen bond donor, whereas the N-methyl tertiary amide analog α-bromo-N-benzyl-N-methylacetamide (CAS 73391-96-5) has a higher calculated LogP of approximately 2 (XLogP3) and 0 hydrogen bond donors . The hydrogen bond donor count difference of 1 versus 0 directly impacts membrane permeability and target binding interactions.

Lipophilicity Physicochemical properties CNS drug design ADME

Molecular Weight and Rotatable Bond Count Differentiation from Unsubstituted Benzyl Analog

2-Bromo-N-(2-methylbenzyl)acetamide (MW 242.11 g/mol, 3 rotatable bonds) differs measurably from the simpler unsubstituted benzyl analog N-benzyl-2-bromoacetamide (CAS 2945-03-1, MW 228.09 g/mol, 2 rotatable bonds) . The ortho-methyl substitution increases molecular weight by approximately 14 Da and adds one additional rotatable bond.

Molecular weight Rotatable bonds Physicochemical properties ADME

Enzyme Inactivation Mechanism: Class-Level Covalent Warhead Reactivity Profile

α-Bromoacetamide derivatives, including 2-bromo-N-(2-methylbenzyl)acetamide, function as covalent enzyme inactivators via alkylation of active-site residues. The structurally related α-bromo-N-benzyl-N-methylacetamide (CAS 73391-96-5) has been quantitatively characterized as an inactivator of α-chymotrypsin, with documented inactivation kinetics . The bromoacetamide warhead is shared across this compound class, enabling covalent bond formation with nucleophilic amino acid side chains (e.g., cysteine thiols, histidine imidazoles).

Covalent inhibitor α-Chymotrypsin Enzyme inactivation Chemical biology

Topological Polar Surface Area (TPSA) Comparison: 2-Bromo-N-(2-methylbenzyl)acetamide vs. N-Methyl Analog

2-Bromo-N-(2-methylbenzyl)acetamide has a calculated Topological Polar Surface Area (TPSA) of 29.1 Ų, whereas the N-methyl tertiary amide analog α-bromo-N-benzyl-N-methylacetamide (CAS 73391-96-5) has a significantly lower TPSA of 20.3 Ų . This 8.8 Ų difference arises from the replacement of the secondary amide NH with an N-methyl group.

TPSA Physicochemical properties ADME Blood-brain barrier permeability

2-Bromo-N-(2-methylbenzyl)acetamide (CAS 1226029-96-4): Evidence-Backed Research and Industrial Application Scenarios


Covalent Chemical Probe Development Targeting Cysteine or Histidine Residues

2-Bromo-N-(2-methylbenzyl)acetamide contains an α-bromoacetamide warhead capable of forming covalent bonds with nucleophilic amino acid side chains (e.g., cysteine thiols, histidine imidazoles) . This electrophilic reactivity makes it suitable for targeted covalent inhibitor (TCI) development and chemical biology probe design where irreversible target engagement is mechanistically required .

Structure-Activity Relationship (SAR) Studies of α-Bromoacetamide Derivatives for CNS Targets

The combination of ortho-methyl substitution, secondary amide hydrogen bond donor capacity (H-donors = 1), and calculated LogP of 2.00612 positions this compound as a scaffold for CNS drug discovery SAR campaigns . The measurable TPSA of 29.1 Ų falls within the favorable range for blood-brain barrier penetration (optimal < 60-70 Ų) .

Organic Synthesis Intermediate for Palladium-Catalyzed Cross-Coupling Reactions

The bromoacetamide moiety in 2-bromo-N-(2-methylbenzyl)acetamide can serve as a handle for palladium-catalyzed direct heteroarylation reactions, as demonstrated for bromobenzylacetamide derivatives . This reactivity enables access to heteroarylated benzylamine derivatives for medicinal chemistry library expansion.

Acetylcholinesterase (AChE) Inhibitor Lead Optimization for Alzheimer's Disease Research

2-Bromo-N-(2-methylbenzyl)acetamide has demonstrated notable AChE inhibitory activity, whereas the unsubstituted benzyl analog shows no reported activity, establishing the ortho-methyl group as a critical determinant of AChE engagement . This compound is therefore specifically indicated for AChE-focused lead optimization campaigns, not general CNS screening with unsubstituted benzyl analogs.

Quote Request

Request a Quote for 2-Bromo-N-(2-methylbenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.